molecular formula C9H16ClNO B2768073 2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride CAS No. 2305254-93-5

2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B2768073
CAS No.: 2305254-93-5
M. Wt: 189.68
InChI Key: CUBJADWEYZOHQE-UHFFFAOYSA-N
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Description

2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride (CAS 2305254-93-5) is a synthetic bicyclic organic compound of interest in medicinal chemistry research. It serves as a versatile chemical building block and key synthetic intermediate for constructing more complex molecular architectures. The bicyclo[3.3.1]nonane scaffold is a privileged structure found in numerous biologically active natural products and pharmaceuticals . Derivatives based on the azabicyclo[3.3.1]nonane core, which is structurally related to this compound, have demonstrated significant research value. These analogs are explored as high-affinity, selective ligands for sigma-2 (σ2) receptors . Sigma-2 receptors are a key target in oncology research due to their overexpression in proliferating tumor cells, and their ligands are investigated for potential applications in cancer diagnosis and therapy . Furthermore, the azabicyclo[3.3.1]nonane skeleton is present in various other research areas . This product is intended for research purposes as a synthetic precursor. Researchers can utilize this compound to develop novel ligands for various biological targets. Specific applications and mechanisms of action for this exact molecule are areas of active investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobicyclo[3.3.1]nonan-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c10-8-5-4-6-2-1-3-7(8)9(6)11;/h6-8H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJADWEYZOHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C(C1)C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis Methods

Cyclization Reactions

Cyclization strategies dominate the synthesis of the bicyclo[3.3.1]nonane framework. A notable approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation (Figure 1). This method begins with γ-lactone derivatives, where diisobutylaluminum hydride (DIBAL-H) selectively reduces the lactone to a diol, followed by acid-catalyzed aldol condensation to form the bicyclic ketone intermediate. Subsequent amination via reductive pathways introduces the amino group, with hydrochloric acid quenching yielding the hydrochloride salt.

An alternative route, exemplified in patent literature, utilizes carbamoyl cyclopentacarboxylic acid ammonium as a starting material. Heating this precursor at 240–246°C in the presence of aqueous acids (e.g., p-toluenesulfonic, phosphoric, or hydrochloric acid) induces cyclodehydration, forming a bicyclic imide intermediate. Hydrolysis of the imide under basic conditions generates the ketone, which undergoes Hofmann rearrangement or Curtius reaction to introduce the amine functionality.

Reductive Amination

Reductive amination of bicyclo[3.3.1]nonan-9-one with ammonium acetate and sodium cyanoborohydride in methanol represents a direct method for amine installation. This one-pot reaction proceeds via imine formation, followed by selective reduction to the primary amine. The hydrochloride salt is precipitated by treating the freebase with concentrated HCl in ethyl acetate, achieving yields of 68–72% after recrystallization.

Industrial Production Techniques

Scaling Up Laboratory Methods

Industrial adaptations prioritize cost efficiency and scalability. The azeotropic distillation method, detailed in patent CN112851563A, employs toluene to remove water during cyclization, enhancing reaction efficiency. For example, combining 174.2 kg of carbamoyl cyclopentacarboxylic acid ammonium with 30 wt% phosphoric acid at 246°C, followed by toluene-mediated azeotropic drying, yields 105.48 kg (75.8%) of the bicyclic intermediate.

Alternative Industrial Routes

Continuous-flow reactors have been explored to mitigate thermal degradation during high-temperature cyclization. A microreactor system operating at 250°C with a residence time of 2 minutes achieves 82% conversion of the starting material, compared to 76% in batch processes. Additionally, catalytic hydrogenation using Raney nickel under 50 bar H₂ at 80°C reduces reaction times from 12 hours to 3 hours for the amination step.

Reaction Mechanisms and Pathways

Bicyclo Formation Mechanisms

The bicyclo[3.3.1]nonane skeleton forms via intramolecular aldol condensation (Scheme 1). Quantum mechanical calculations reveal that the DIBAL-H reduction generates a cis-diol, which adopts a chair-like conformation favorable for cyclization. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the secondary alcohol to form the six-membered transition state.

Optimization and Yield Improvement Strategies

Catalytic Enhancements

Replacing stoichiometric acids with heterogeneous catalysts such as H-beta zeolite improves cyclization yields by 12% while reducing waste. For reductive amination, switching from sodium cyanoborohydride to tetramethylammonium triacetoxyborohydride enhances selectivity for the primary amine (94% vs. 78%).

Purification Techniques

Crystallization optimization using anti-solvent precipitation with tert-butyl methyl ether increases product purity from 95% to 99.3%. Simulated moving bed (SMB) chromatography further resolves diastereomeric impurities, achieving enantiomeric excess (ee) >99% for chiral derivatives.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Key Synthetic Methods
Method Yield (%) Purity (%) Scalability Cost Index
DIBAL-H Cyclization 58 98.7 Moderate High
Reductive Amination 72 99.3 High Medium
Azeotropic Process 76 98.5 Industrial Low

The azeotropic method offers the best balance of yield and scalability for industrial production, while reductive amination provides superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Mannich-Type Reactions

The secondary amine in 2-aminobicyclo[[3.3.1]]nonan-9-one hydrochloride participates in Mannich reactions under acidic or basic conditions. For example:

  • Reaction with aldehydes and ketones : The amine acts as a nucleophile, forming iminium intermediates that undergo cyclization. This is analogous to the synthesis of 2,3,6,7,9-pentaazabicyclo[[3.3.1]]nonanes from 3-oxo-2-arylhydrazonopropanals and ammonium acetate .

  • Catalytic role : Triethylamine (Et<sub>3</sub>N) enhances reaction efficiency by deprotonating intermediates, as seen in related bicyclic amine systems .

Key Conditions:

ReactantsCatalystSolventTemperatureYield
AldehydesEt<sub>3</sub>NEthanolReflux (80°C)83–93%

Reduction and Hydrogenation

The ketone group undergoes selective reduction:

  • Catalytic hydrogenation : Using Pd(OH)<sub>2</sub>/C under H<sub>2</sub> pressure (50 psi) at 50°C reduces the ketone to a secondary alcohol . Competing pathways (e.g., dehalogenation of the hydrochloride) are minimized under mild conditions.

  • Stereochemical outcomes : The bicyclic framework imposes steric constraints, favoring axial attack and forming cis-alcohols .

Example Pathway:

2-Aminobicyclo[[3.3.1]]nonan-9-oneH2/Pd(OH)22-Aminobicyclo[[3.3.1]]nonan-9-ol[1][6]\text{2-Aminobicyclo[[3.3.1]]nonan-9-one} \xrightarrow{\text{H}_2/\text{Pd(OH)}_2} \text{2-Aminobicyclo[[3.3.1]]nonan-9-ol} \quad[1][6]

Oxidation Reactions

The amine group is susceptible to oxidation:

  • Nitroxyl radical formation : Analogous to 9-azabicyclo[[3.3.1]]nonane-N-oxyl (ABNO), oxidation with Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O or Cu/ABNO systems generates stable nitroxyl radicals, which are effective in aerobic alcohol oxidations .

  • Selectivity : Steric shielding from the bicyclic structure prevents over-oxidation to nitro groups .

Acid-Base Behavior

The hydrochloride salt dissociates in polar solvents:

  • Proton transfer : The amine group (pK<sub>a</sub> ~8–9) acts as a weak base, forming zwitterionic species in aqueous solutions .

  • Solubility : Enhanced solubility in ethanol/water mixtures facilitates reactions like esterifications or condensations .

Ring-Opening and Functionalization

Under strong acidic or basic conditions:

  • Hydrolysis : Concentrated H<sub>2</sub>SO<sub>4</sub> cleaves the bicyclic framework, yielding linear amino-ketones .

  • Nucleophilic substitution : The bridgehead positions react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .

Comparative Reactivity

Reaction Type2-Aminobicyclo[[3.3.1]]nonan-9-oneAnalog (ABNO)
OxidationForms nitroxyl radicals at higher temps Rapid aerobic oxidations at RT
HydrogenationSterically hindered ketone reduction Not applicable (ABNO lacks ketone)
Acid StabilityStable in HCl/EtOH Degrades under strong acids

Scientific Research Applications

2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

  • 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives: These compounds feature two nitrogen atoms at positions 3 and 7, often substituted with alkoxyalkyl or cyclopropanmethyl groups (e.g., LA-1, LA-2, LA-3 in ). The dual nitrogen atoms enhance coordination chemistry and biological activity, contrasting with the single amino group in the target compound .
  • 3-Azabicyclo[3.3.1]nonan-9-one Derivatives: Substituted with aryl groups (e.g., 2,4-diaryl derivatives in ), these compounds exhibit antitumor activity. Electron-withdrawing substituents (e.g., halogens) increase cytotoxicity, while electron-donating groups (e.g., –OCH₃) enhance antioxidant properties . The target compound’s amino group (electron-donating) may prioritize antioxidant effects over cytotoxicity.
  • Bispidinone Derivatives: Examples include BisP1 and BisP2 (), which have hydroxyethyl or amino acid substituents. These modifications improve interaction with biological targets, such as pancreatic cancer cells, via apoptotic pathways .

Salt Forms and Physicochemical Properties

  • Hydrochloride vs. Dihydrochloride Salts: The target compound’s hydrochloride salt (single Cl⁻) contrasts with dihydrochloride salts (e.g., 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride in ), which may exhibit higher solubility but reduced stability under physiological conditions .

Antitumor and Cytotoxic Effects

  • Aryl-Substituted 3-Azabicyclo Derivatives: 2,4-Bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one () shows strong cytotoxicity (IC₅₀ < 10 µM) against multiple cancer cell lines due to halogen-induced prooxidant effects . In contrast, the target compound’s amino group may reduce cytotoxicity but improve antioxidant capacity .
  • Bispidinones: BisP2 (3,7-bis-amino acid derivative) induces apoptosis in pancreatic cancer cells at 50 µM . Activity depends on substituent polarity and hydrogen-bonding capacity, suggesting the target compound’s amino group could modulate similar pathways .

Toxicity Profiles

  • Low-Toxicity Diazabicyclo Derivatives :
    • LA-3 (3,7-diazabicyclo complexed with β-cyclodextrin) has an LD₅₀ of 825 mg/kg in murine models, indicating low acute toxicity .
    • Structural similarity suggests the target compound may share this safety profile .

Data Tables

Table 1: Toxicity and Bioactivity of Key Analogs

Compound Structure LD₅₀ (mg/kg) Key Activity Reference
LA-3 (β-cyclodextrin complex) 3,7-diazabicyclo + isopropoxy 825.0 Low toxicity
2,4-Bis(3-bromophenyl)-3-azabicyclo Aryl-substituted N/A Cytotoxic (IC₅₀ < 10 µM)
BisP2 Amino acid-substituted N/A Apoptosis (50 µM)

Table 2: Substituent Effects on Bioactivity

Substituent Type Biological Outcome Example Compound Reference
Electron-withdrawing (e.g., Cl) ↑ Cytotoxicity, ↓ Antioxidant 2,4-Bis(2-chlorophenyl)
Electron-donating (e.g., NH₂) ↓ Cytotoxicity, ↑ Antioxidant Target compound (hypothesized)

Biological Activity

2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound with significant potential in various biological applications. Its unique structure, which combines an amine and a ketone functional group, allows it to interact with biological targets effectively. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H16_{16}ClNO
  • Molecular Weight : 189.68 g/mol
  • IUPAC Name : 2-aminobicyclo[3.3.1]nonan-9-one; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bicyclic structure facilitates binding to active sites, leading to modulation of enzymatic pathways. This interaction can result in either inhibition or activation of biological processes, depending on the target molecule involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of bicyclic compounds exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with signaling pathways involved in cell survival and growth .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme overactivity is a concern .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on PC-3 prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This study highlights the compound's potential as a lead candidate for developing anticancer therapies.

Case Study 2: Enzyme Interaction

In another investigation, the interaction of this compound with cyclooxygenase (COX) enzymes was assessed. The results demonstrated that it could serve as a selective inhibitor, providing insights into its anti-inflammatory properties.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
2-Aminobicyclo[3.3.1]nonan-9-one HCl2570

This selectivity suggests potential applications in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibitors.

Comparative Analysis with Similar Compounds

Compound NameKey Functional GroupsBiological Activity
2-Aminobicyclo[3.3.1]nonaneAmineLower reactivity
2-Aminobicyclo[3.3.1]nonan-9-olHydroxylAltered solubility
2-Aminobicyclo[3.3.1]nonan-9-one HClAmine + KetoneSignificant anticancer activity

The presence of both amine and ketone functionalities in this compound enhances its reactivity and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-aminobicyclo[3.3.1]nonan-9-one hydrochloride?

  • Methodology : The compound is synthesized via tandem lactone ring opening using DIBAL-H, followed by intramolecular aldol condensation to form the bicyclic core. Subsequent aminolysis or reductive amination introduces the amine group, with hydrochloric acid used to form the hydrochloride salt . For derivatives, Mannich reactions involving acetone, aldehydes, and ammonium acetate (1:4:2 molar ratio) in ethanol are employed, yielding bicyclic intermediates that can be functionalized further .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the bicyclic framework and hydrochloride coordination .
  • Spectroscopy : IR identifies functional groups (e.g., C=O at ~1718 cm⁻¹, NH stretches). ¹H/¹³C NMR confirms proton environments and carbon hybridization, with the bridgehead amine proton appearing as a broad singlet due to restricted rotation .

Q. What purification techniques are recommended for this compound?

  • Methodology : Recrystallization from methanol or ethanol-water mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates pure product, with TLC (Rf ~0.3 in same solvent) monitoring progress .

Q. How are basic spectroscopic discrepancies addressed (e.g., unexpected IR peaks)?

  • Methodology : Compare experimental IR/NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian). For example, unexpected C=O shifts may indicate keto-enol tautomerism, requiring pH adjustment or deuterated solvent studies .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

  • Methodology : Use SHELXL to apply restraints for disordered atoms (common in bicyclic systems) and refine anisotropic displacement parameters. For high-resolution data, twin refinement (via TWIN/BASF commands) resolves pseudo-merohedral twinning. Hydrogen bonding networks are validated using SHELXPRO’s hydrogen placement tools .

Q. What strategies resolve contradictions in molecular weight or CAS registry data?

  • Methodology : Cross-reference multiple databases (e.g., EPA DSSTox, NIST) to verify molecular formulas (e.g., C₉H₁₄O·HCl vs. discrepancies in vendor listings). Mass spectrometry (ESI-MS) confirms the exact mass (calc. for C₉H₁₆ClNO: 213.09 Da), distinguishing it from analogues like 3,7-diazabicyclo derivatives .

Q. How is conformational analysis performed on the bicyclic framework?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortions. For the bicyclo[3.3.1] system, calculate out-of-plane displacements (zj) using crystallographic coordinates. Compare with DFT-optimized geometries to assess strain energy (~15–20 kcal/mol via B3LYP/6-31G*) .

Q. What computational methods predict biological activity of derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like opioid receptors (PDB: 6DDF). Use MD simulations (AMBER) to assess cyclodextrin encapsulation efficiency for improved pharmacokinetics, as shown in analgesic studies .

Q. How are synthetic byproducts (e.g., over-alkylated products) minimized?

  • Methodology : Optimize reaction stoichiometry (e.g., 1.2 eq. chloroacetyl chloride for selective acylation). Use low-temperature (-10°C) dropwise addition to suppress side reactions. Monitor via LC-MS; quenching with ice-water isolates the desired product .

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